4-(3-Bromophenyl)-6-chloropyrimidine
Description
4-(3-Bromophenyl)-6-chloropyrimidine is a halogenated pyrimidine derivative with a bromine atom at the meta position of the phenyl ring and a chlorine substituent at the pyrimidine’s 6-position. For instance, 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine (CAS: 1960410-79-0) shares a similar backbone, with a molecular formula of C₁₆H₁₀BrClN₂, molar mass of 345.62 g/mol, and predicted density of 1.473 g/cm³ . Such compounds are pivotal intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and EGFR-targeting agents .
Properties
Molecular Formula |
C10H6BrClN2 |
|---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-chloropyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H |
InChI Key |
WTMOLCBILXHYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences in molecular structure, physicochemical properties, and biological activity between 4-(3-bromophenyl)-6-chloropyrimidine and related compounds:
Key Comparisons:
Substituent Position and Electronic Effects: The 3-bromophenyl group in this compound provides steric bulk and moderate electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets. Replacing bromine with fluorine (as in 4-chloro-6-(3-fluorophenyl)pyrimidine) increases electronegativity, enhancing hydrogen-bonding interactions with target proteins like EGFR .
Biological Activity :
- Pyrimidines with aniline or sulfonamide groups (e.g., compound 2 in ) show improved solubility and kinase inhibitory activity due to polar functional groups .
- Heterocyclic substitutions (e.g., pyrazole in ) improve metabolic stability, critical for drug candidates .
Synthetic Utility :
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine () serves as a versatile intermediate for synthesizing sulfonamide and ether-linked derivatives, enabling rapid diversification for structure-activity relationship (SAR) studies .
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